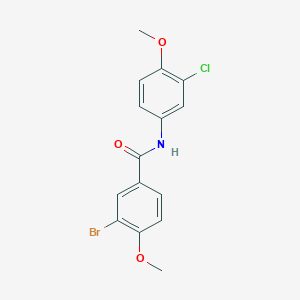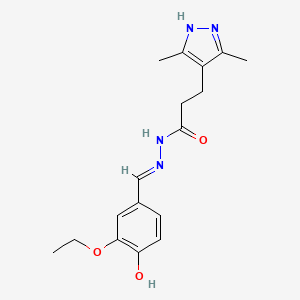
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide, also known as BML-284, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential therapeutic applications. In
作用机制
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide works by inhibiting the activity of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting PPARγ, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can reduce inflammation, promote insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can also improve insulin sensitivity and glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of PPARγ in various biological processes. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is also commercially available and can be easily obtained for research purposes. However, there are some limitations to the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, the effects of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide. One area of research is the development of more selective PPARγ inhibitors that can avoid off-target effects. Another direction is the investigation of the potential therapeutic applications of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in various diseases, including cancer, diabetes, and inflammatory disorders. Furthermore, the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has the potential to contribute to our understanding of PPARγ biology and the development of novel therapeutic agents.
合成方法
The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product. This synthesis method has been optimized for high yield and purity and is widely used in the production of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide for scientific research.
科学研究应用
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKYYMYGFGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6129644.png)
![5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6129652.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6129663.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B6129676.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B6129683.png)

![1-{6-methyl-1-phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B6129703.png)
![N-[1-(4-fluorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6129708.png)
![methyl 4-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6129712.png)
![2-cyclohexyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one oxime](/img/structure/B6129733.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)amino][(phenylacetyl)imino]methyl}-4-piperidinecarboxamide](/img/structure/B6129734.png)
![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6129740.png)
amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129749.png)
![5-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6129756.png)